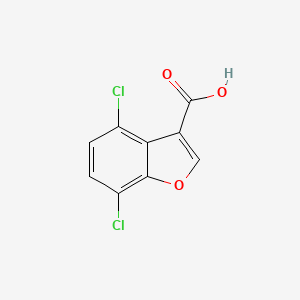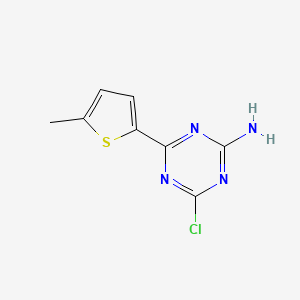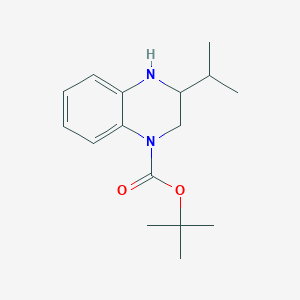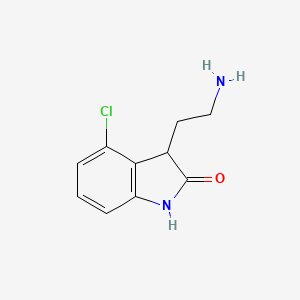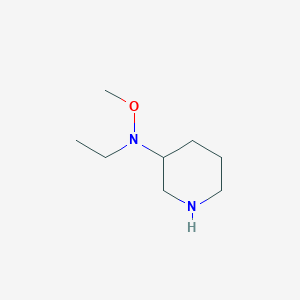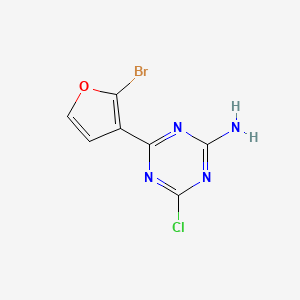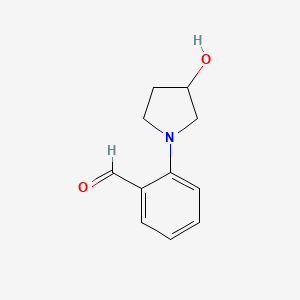
3-(Bromomethyl)-3-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-methylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)-3-methylhexane can be synthesized through several methods. One common approach involves the bromination of 3-methylhexane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and appropriate catalysts under controlled temperature and pressure conditions ensures a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Nucleophilic Substitution: Formation of 3-methylhexanol.
Elimination: Formation of 3-methylhexene.
Oxidation: Formation of 3-methylhexanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-methylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, allowing it to modify other molecules by forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-3-methylhexane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-methylhexane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-2-methylhexane: Similar structure but with a different position of the methyl group.
Uniqueness
3-(Bromomethyl)-3-methylhexane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in certain synthetic applications compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H17Br |
|---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
TVMOJVHYNNGWLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



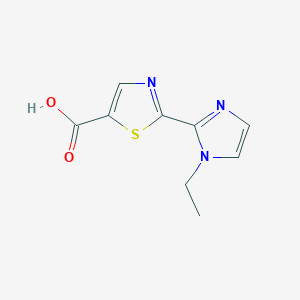
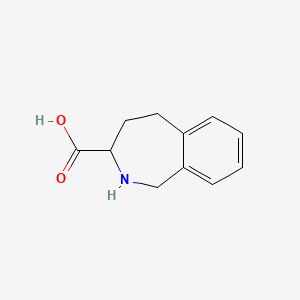

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)

